Estradiol-13C2 17-Benzoate is a synthetic derivative of estradiol, specifically designed to incorporate isotopic labeling with carbon-13 at the C3 and C4 positions. This compound is classified as an estrogen and serves as a pro-drug for estradiol, which is a naturally occurring hormone critical for various physiological processes in the human body. Estradiol-13C2 17-Benzoate is utilized in research settings, particularly in studies involving hormone metabolism and pharmacokinetics due to its unique isotopic labeling.
Estradiol-13C2 17-Benzoate belongs to the class of organic compounds known as estrane steroids, characterized by their steroidal structure. It falls under the broader categories of lipids and lipid-like molecules, specifically as a steroid derivative. The compound's structural formula is represented as , with a molecular weight of approximately 376.488 g/mol .
The synthesis of Estradiol-13C2 17-Benzoate typically involves several steps, including cyclization and aromatization processes. One method described in the literature involves starting with acetyl enollactone, which is cyclized in acetic acid to yield [3,4-13C2] 3-oxo-4-estren-17beta-yl benzoate. This intermediate undergoes further transformations, including hydrolysis and aromatization, to produce the final estradiol product .
The synthetic pathway can be summarized as follows:
This multi-step synthesis allows for the incorporation of carbon isotopes, which are valuable for tracing metabolic pathways in biological studies.
The molecular structure of Estradiol-13C2 17-Benzoate features a steroid backbone typical of estrane steroids, with specific modifications that include a benzoate ester at the C17 position. The incorporation of carbon-13 isotopes at the C3 and C4 positions allows researchers to track its metabolic fate using techniques such as mass spectrometry.
Key structural data include:
Estradiol-13C2 17-Benzoate can participate in various chemical reactions typical of esters and steroids. Upon administration, it undergoes enzymatic cleavage by esterases present in tissues, leading to the release of estradiol and benzoic acid .
The reactions can be summarized as follows:
These reactions are crucial for understanding the pharmacokinetics of estradiol derivatives in therapeutic applications.
Estradiol-13C2 17-Benzoate acts primarily as a pro-drug for estradiol. Once converted into estradiol, it binds to estrogen receptors (ERα and ERβ) located in various tissues, including reproductive organs, bone, and brain . This binding initiates a cascade of genomic and non-genomic actions that regulate gene expression related to female reproductive health, bone density maintenance, and cardiovascular function.
Key aspects of its mechanism include:
The pharmacological effects manifest through both genomic pathways (altering gene transcription) and non-genomic pathways (activating signaling cascades).
Estradiol-13C2 17-Benzoate exhibits several notable physical and chemical properties:
These properties are essential for understanding its bioavailability and pharmacokinetic behavior when administered.
Estradiol-13C2 17-Benzoate is primarily used in scientific research rather than clinical applications due to its isotopic labeling. Its applications include:
The unique isotopic labeling allows for precise tracking using advanced analytical techniques like mass spectrometry.
The synthesis of Estradiol-¹³C₂ 17-Benzoate requires precise incorporation of ¹³C isotopes at specific positions within the steroidal backbone. The most validated approach involves the condensation of A-ring enollactones derived from 3-oxo-4-estren-17β-yl benzoate with [1,2-¹³C₂]acetyl chloride. This reaction yields a key intermediate that undergoes acid-catalyzed cyclization to generate [3,4-¹³C₂]-3-oxo-4-estren-17β-yl benzoate. Subsequent aromatization and hydrolysis steps produce [3,4-¹³C₂]estradiol-17β, which serves as the precursor for esterification [5] [9]. This method achieves isotopic enrichment exceeding 99% at positions C3 and C4, confirmed via nuclear magnetic resonance (NMR) spectroscopy [4] [9].
Alternative pathways include base-catalyzed cyclization of acetyl enollactone intermediates, directly yielding [3,4-¹³C₂]-3-oxo-4-estren-17β-ol. Oxidation and aromatization of this intermediate produce [3,4-¹³C₂]estrone, which can be reduced to labeled estradiol. However, this route introduces additional steps, reducing overall yield to ~65% compared to the acid-catalyzed route (85%) [5]. Critical challenges in isotopic labeling include preventing isotopic dilution during purification and minimizing side reactions at labile enolizable positions. These are mitigated through anhydrous reaction conditions and chromatography-free purification via crystallization [9].
Table 1: Comparison of ¹³C-Labeled Estradiol Synthesis Methods
| Synthetic Route | Key Intermediate | Yield | Isotopic Enrichment | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | [3,4-¹³C₂]-3-Oxo-4-estren-17β-yl benzoate | 85% | >99% | [5] |
| Base-Catalyzed Cyclization | [3,4-¹³C₂]-3-Oxo-4-estren-17β-ol | 65% | >98% | [5] |
| Ozonolysis of Progesterone | Diketal ester intermediate | 72% | >97% | [5] |
Esterification of [3,4-¹³C₂]estradiol at the 17-position requires selective acylation while preserving isotopic integrity and phenolic hydroxyl groups. Two optimized methodologies dominate:
Chemical Catalysis: Solid superacidic catalysts like UDCaT-5 (modified zirconia with 9% w/w sulfate) demonstrate exceptional efficacy. Under optimized conditions (80°C, 4:1 benzoic acid-to-estradiol ratio, 5% catalyst loading), UDCaT-5 achieves 94% conversion to the 17-benzoate ester within 4 hours, adhering to a Langmuir-Hinshelwood-Hougen-Watson (LHHW) kinetic model. This confirms surface reaction control without reactant inhibition [3]. Zirconocene triflate complexes offer an alternative, operating efficiently at equimolar reactant ratios (0.02 M catalyst loading, 80°C in benzotrifluoride). Kinetic studies reveal pseudo-first-order behavior with a turnover frequency (TOF) of 3.3 h⁻¹ and activation energy of 16.7 kcal/mol, indicative of rate-limiting collapse of a zirconium-coordinated tetrahedral intermediate [6]. Both systems avoid hydrolytic cleavage of ¹³C bonds, crucial for isotopic stability.
Enzymatic Catalysis: Immobilized Rhizomucor miehei lipase (RML) on chitosan-chitin nanowhiskers (RML-CS/CNWs) enables greener synthesis. Response Surface Methodology (RSM) optimization identifies key parameters: 55°C, 1:3 estradiol-to-benzoic acid molar ratio, 12-hour reaction, and 12% enzyme loading. This yields 66% eugenol benzoate (structurally analogous), demonstrating applicability to steroid benzoates. The immobilized lipase retains >80% activity over 5 cycles, though reaction times exceed chemical methods [10].
Table 2: Optimized Esterification Methods for 17-Benzoate Formation
| Method | Catalyst/System | Optimal Conditions | Conversion/Yield | Key Advantage |
|---|---|---|---|---|
| Chemical (Heterogeneous) | UDCaT-5 | 80°C, 4:1 acid:steroid, 5% catalyst | 94% in 4h | High throughput, reusable |
| Chemical (Homogeneous) | Zirconocene triflate | 80°C, equimolar, 0.02M in benzotrifluoride | 78% in 24h | Equimolar reactants, mild |
| Enzymatic | RML-CS/CNWs | 55°C, 1:3 steroid:acid, 12% enzyme, 12h | 66% | Solvent-free, selective |
CAS No.: 31868-18-5
CAS No.: 18375-61-6
CAS No.: 9005-53-2
CAS No.:
CAS No.: 6027-71-0